molecular formula C19H22O5 B5061991 butan-2-yl 2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]propanoate

butan-2-yl 2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]propanoate

Cat. No.: B5061991
M. Wt: 330.4 g/mol
InChI Key: HDZDHKXOCNTBFJ-UHFFFAOYSA-N
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Description

Butan-2-yl 2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]propanoate is a synthetic organic compound that belongs to the class of esters. This compound is characterized by its complex structure, which includes a chromenone moiety fused with a cyclopentane ring, and a butan-2-yl ester group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butan-2-yl 2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]propanoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Chromenone Moiety: The chromenone core can be synthesized through the condensation of salicylaldehyde with a suitable diketone under acidic conditions.

    Cyclopentane Ring Formation: The cyclopentane ring is introduced via a cyclization reaction, often involving a Friedel-Crafts acylation.

    Esterification: The final step involves the esterification of the chromenone-cyclopentane intermediate with butan-2-ol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-purity reagents, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl 2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or chromenone moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Butan-2-yl 2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of butan-2-yl 2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]propanoate involves its interaction with specific molecular targets and pathways. The chromenone moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as anti-inflammatory or antioxidant activity.

Comparison with Similar Compounds

Similar Compounds

    Butan-2-yl 2-[(4-oxo-2,3-dihydro-1H-chromen-7-yl)oxy]propanoate: Similar structure but lacks the cyclopentane ring.

    Ethyl 2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]propanoate: Similar structure but with an ethyl ester group instead of butan-2-yl.

Uniqueness

Butan-2-yl 2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]propanoate is unique due to the presence of both the chromenone and cyclopentane moieties, which may contribute to its distinct biological activities and chemical properties.

Properties

IUPAC Name

butan-2-yl 2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O5/c1-4-11(2)22-18(20)12(3)23-13-8-9-15-14-6-5-7-16(14)19(21)24-17(15)10-13/h8-12H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZDHKXOCNTBFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)C(C)OC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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